2-Methyl-1,4-dinitropiperazine
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Overview
Description
2-Methyl-1,4-dinitropiperazine is a chemical compound with the molecular formula C5H10N4O4 It is a derivative of piperazine, characterized by the presence of two nitro groups and a methyl group attached to the piperazine ring
Preparation Methods
The synthesis of 2-Methyl-1,4-dinitropiperazine typically involves the nitration of 2-methylpiperazine. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the piperazine ring .
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Methyl-1,4-dinitropiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the nitro groups can yield amine derivatives. Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically results in the formation of 2-methyl-1,4-diaminopiperazine.
Scientific Research Applications
2-Methyl-1,4-dinitropiperazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nitrogen-containing heterocycles. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-dinitropiperazine and its derivatives involves interactions with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, thereby exerting biological effects .
Comparison with Similar Compounds
2-Methyl-1,4-dinitropiperazine can be compared with other nitramines, such as 1,4-dinitropiperazine and 2,5-dimethyl-1,4-dinitropiperazine. While all these compounds share the presence of nitro groups on the piperazine ring, this compound is unique due to the presence of a methyl group, which can influence its reactivity and biological activity .
Similar compounds include:
- 1,4-Dinitropiperazine
- 2,5-Dimethyl-1,4-dinitropiperazine
- 1-Nitropiperazine
These compounds differ in their substitution patterns and the presence of additional functional groups, which can affect their chemical and biological properties.
Properties
CAS No. |
98070-02-1 |
---|---|
Molecular Formula |
C5H10N4O4 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-methyl-1,4-dinitropiperazine |
InChI |
InChI=1S/C5H10N4O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h5H,2-4H2,1H3 |
InChI Key |
ITUQKUDXWSCSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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